molecular formula C8H14O3 B1619954 Methyl 2,4-dimethyl-3-oxopentanoate CAS No. 59742-51-7

Methyl 2,4-dimethyl-3-oxopentanoate

Cat. No.: B1619954
CAS No.: 59742-51-7
M. Wt: 158.19 g/mol
InChI Key: GCXQFZHZPBLGKA-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethyl-3-oxopentanoate is an organic compound with the molecular formula C8H14O3. It is a colorless to pale yellow liquid with a fruity odor. This compound is primarily used as a flavoring agent and as an intermediate in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dimethyl-3-oxopentanoate is typically synthesized through esterification reactions. One common method involves the esterification of 2,4-dimethyl-3-hydroxy-pentanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process includes the esterification of the corresponding acid with methanol, followed by purification through distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethyl-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,4-dimethyl-3-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,4-dimethyl-3-oxopentanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. These reactions can influence metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,4-dimethyl-3-oxopentanoate: Similar in structure but differs in the position of the methyl groups.

    Ethyl 3-oxopentanoate: Similar ester but with an ethyl group instead of a methyl group.

    Methyl 3-oxobutanoate: A shorter chain ester with similar reactivity.

Uniqueness

Methyl 2,4-dimethyl-3-oxopentanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its fruity odor and use as a flavoring agent set it apart from other similar compounds .

Properties

IUPAC Name

methyl 2,4-dimethyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-5(2)7(9)6(3)8(10)11-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXQFZHZPBLGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336991
Record name Methyl 2,4-dimethyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59742-51-7
Record name Pentanoic acid, 2,4-dimethyl-3-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59742-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-dimethyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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